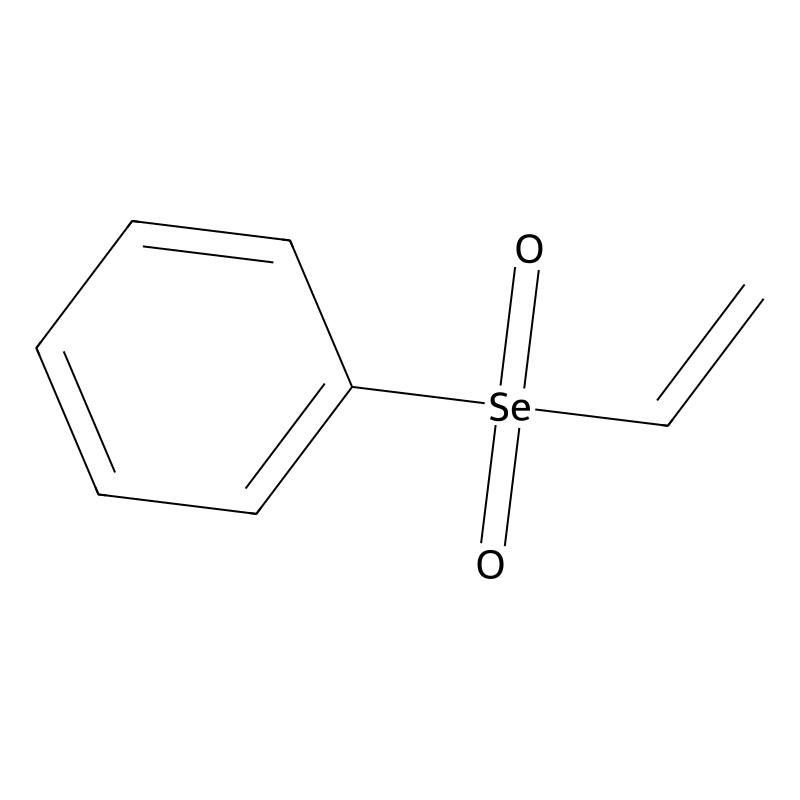

(Vinylselenonyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Biological Properties:

- Antioxidant Activity: Selenols are known for their antioxidant properties []. They can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing cellular damage. Some studies suggest that Benzene, (ethenylselenonyl)- may possess similar antioxidant properties, but more research is needed to confirm this.

- Enzyme Inhibition: Certain selenols have been shown to inhibit enzymes involved in various biological processes []. This potential enzyme inhibitory activity of Benzene, (ethenylselenonyl)- warrants further investigation to understand its possible impact on cellular function.

Current Research Landscape:

Despite its potential biological properties, Benzene, (ethenylselenonyl)- has not been extensively studied. More research is required to elucidate its specific biological effects, potential mechanisms of action, and overall safety profile.

Future Directions:

Future research on Benzene, (ethenylselenonyl)- could involve:

- In-vitro and in-vivo studies to assess its antioxidant and enzyme inhibitory activities.

- Investigations into its potential impact on specific cellular processes or disease models.

- Evaluation of its safety profile to determine its suitability for further development.

(Vinylselenonyl)benzene is an organoselenium compound characterized by the presence of a vinyl group and a selenonyl functional group attached to a benzene ring. Its chemical formula is , and it is denoted by the CAS number 5535-48-8. The compound features a unique structure that allows it to participate in various

- Michael Addition Reactions: This compound can participate in enantioselective Michael addition reactions, where it acts as an electrophile, allowing for the formation of new carbon-carbon bonds .

- Nucleophilic Substitution: The vinylselenonyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atom of the vinyl group, leading to various substitution products .

- Polymerization: Under certain conditions, (vinylselenonyl)benzene can polymerize, forming larger polymeric structures that may have different properties compared to the monomer .

The synthesis of (vinylselenonyl)benzene typically involves several steps:

- Preparation of Vinyl Group: The vinyl group can be introduced through dehydrohalogenation or elimination reactions involving suitable precursors.

- Selenium Incorporation: The selenonyl group can be introduced via electrophilic selenium reagents or through the reaction of vinyl halides with selenium-containing nucleophiles.

- Purification: After synthesis, purification methods such as distillation or chromatography are employed to isolate (vinylselenonyl)benzene from reaction mixtures.

Research indicates that methods such as catalytic enantioselective reactions can enhance the efficiency and selectivity of synthesizing this compound .

(Vinylselenonyl)benzene has potential applications in various fields:

- Synthetic Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: Due to its biological activity, it may be explored for developing new therapeutic agents targeting cancer or other diseases.

- Material Science: The compound may find use in creating novel materials with unique electronic or optical properties due to its organoselenium framework.

Interaction studies involving (vinylselenonyl)benzene focus on its reactivity with different nucleophiles and electrophiles. Research shows that the compound can form adducts with various organic molecules, which can lead to the development of new synthetic pathways or materials . Furthermore, studies on its interactions with biological systems could provide insights into its pharmacological potential and mechanisms of action.

Several compounds share structural similarities with (vinylselenonyl)benzene, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Vinylsulfonyl benzene | 127-63-9 | 0.98 | Contains a sulfonyl group instead of selenonyl |

| 3-(Phenylsulfonyl)acrylonitrile | 1424-51-7 | 0.89 | Incorporates a nitrile functional group |

| 1-Methyl-4-(methylsulfonyl)benzene | 3185-99-7 | 0.87 | Features methyl groups enhancing lipophilicity |

| 4-((4-(Allyloxy)phenyl)sulfonyl)phenol | 97042-18-7 | 0.72 | Contains additional functional groups affecting reactivity |

The uniqueness of (vinylselenonyl)benzene lies in its selenium content, which imparts distinct chemical reactivity and potential biological activity not found in many similar compounds.

Novel One-Pot Synthesis Strategies Utilizing Selenonyl Activation

The synthesis of (vinylselenonyl)benzene derivatives often begins with the oxidation of vinyl selenides, a transformation facilitated by strong oxidants. Recent protocols emphasize one-pot strategies to streamline production. For instance, m-CPBA in dichloromethane quantitatively converts vinyl selenides to selenones at room temperature within 2 hours. This method avoids intermediate isolation, as demonstrated in the synthesis of diarylselenones for anticancer applications.

A greener alternative employs Oxone® in aqueous media, eliminating organic solvents. This approach achieves 85–92% yields for aryl-substituted vinyl selenones, with the peroxide acting as both oxidant and proton source. Comparative studies (Table 1) highlight the advantages of these systems.

Table 1: Oxidation Methods for Vinyl Selenide-to-Selenone Conversion

| Oxidant | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| m-CPBA | CH~2~Cl~2~ | 2 | 95–98 |

| Oxone® | H~2~O | 4 | 85–92 |

| H~2~O~2~/BSA | EtOH | 6 | 78–84 |

BSA = benzeneseleninic acid. Data from.

Wittig-Horner reactions further exemplify one-pot efficiency. Treatment of phenylseleninylmethyl phosphonates with aromatic aldehydes generates vinyl selenoxides, which undergo in situ oxidation to selenones. This cascade approach constructs conjugated systems critical for tubulin polymerization inhibitors.

Stereoselective Approaches in Vinyl Selenone Construction

The electron-withdrawing selenonyl group activates alkenes for asymmetric transformations. A landmark achievement involves the Michael addition of 2-oxindoles to (vinylselenonyl)benzene using a Cinchona alkaloid-thiourea catalyst. In ionic liquid media, this reaction produces quaternary stereocenters with 94% ee and 88% yield. The selenonyl moiety’s dual role—activating the alkene and serving as a leaving group—enables subsequent ring-closing steps without racemization.

Organocatalytic vinylogous additions to (vinylselenonyl)benzene demonstrate broad substrate scope. Thiourea catalysts induce γ,γ-disubstituted butenolide formation with 91% ee, outperforming sulfone analogs. Stereochemical outcomes correlate with catalyst structure; for example, quinine-derived catalysts favor (R)-configurations, while hydroquinine variants invert selectivity.

Table 2: Enantioselective Reactions with (Vinylselenonyl)benzene

| Reaction Type | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Michael Addition | Cinchona-Thiourea | 94 | 88 |

| Vinylogous Addition | Bifunctional Thiourea | 91 | 82 |

| Oxazolidinone Formation | Quinine Organocatalyst | 89 | 75 |

Radical-mediated pathways offer complementary stereocontrol. Visible-light photocatalysis with iridium complexes enables anti-Markovnikov selenofunctionalization of styrenes, achieving diastereomeric ratios >20:1. These methods exploit the selenonyl group’s ability to stabilize transition states through selenium–π interactions.

Solid-Phase Synthesis Techniques for Selenone-Functionalized Scaffolds

Solid-phase synthesis (SPS) of (vinylselenonyl)benzene derivatives capitalizes on selenium’s nucleofugal properties. Wang resin-bound selenones undergo nucleophilic displacement with amines or thiols, releasing products in >90% purity after trifluoroacetic acid cleavage. Key to success is the selenone’s stability toward standard SPS conditions, including piperidine treatment and microwave heating.

Recent work immobilizes (vinylselenonyl)benzene on silica via silane linkers (Figure 1). The supported reagent facilitates tandem Michael-aldol reactions, with leaching rates <3% per cycle. X-ray diffraction analyses confirm retention of selenone crystallinity on the solid matrix, critical for reproducible reactivity.

Figure 1: Solid-Phase Immobilization of (Vinylselenonyl)benzene

Silica-O-Si-(CH~2~)~3~-SeO~2~-Ph-CH=CH~2~Hydrogen bonding between the selenonyl group and silica surface (Se=O···H-O-Si) enhances stability. Applications include combinatorial library synthesis of spirooxindoles, where resin loading capacities reach 0.8 mmol/g.

Triple Functional Role of Selenonyl Groups in Cascade Reactions

The phenylselenonyl group in (vinylselenonyl)benzene exhibits a unique triple functionality in cascade reactions, acting sequentially as an alkene activator, a leaving group, and a latent oxidant. This multifunctional role was demonstrated in the one-pot synthesis of 1,3-oxazinan-2-ones from α-isocyanoacetates, water, and (vinylselenonyl)benzene [5]. The reaction begins with a base-catalyzed Michael addition of the isocyanide to the electron-deficient vinyl selenone, facilitated by the selenonyl group’s strong electron-withdrawing effect. Subsequent hydrolysis of the selenone intermediate generates benzeneseleninic acid, which oxidizes the isocyanide to an isocyanate. Finally, intramolecular cyclization forms the oxazinan-2-one core while expelling the selenonyl group as a benign byproduct [1] [5].

This cascade mechanism was validated through isotopic labeling experiments using H₂¹⁸O and ¹³C-labeled isocyanides, confirming the selenonyl group’s role in both activation and redox cycling [1]. The methodology’s versatility extends to spirolactam synthesis, where DBU-mediated annulation of (vinylselenonyl)benzene with β-ketoesters yields fused bicyclic lactams bearing quaternary stereocenters [4].

Enantioselective Michael Additions Enabled by Chiral Selenone Catalysts

Chiral bifunctional organocatalysts, particularly Cinchona alkaloid-derived thioureas and squaramides, have enabled highly enantioselective Michael additions to (vinylselenonyl)benzene. In a landmark study, a thiourea catalyst bearing a C6′-hydroxyl group achieved 98% enantiomeric excess (ee) in the addition of 2-oxindoles to vinyl selenones [6]. The catalyst’s tertiary amine deprotonates the oxindole nucleophile, while its thiourea moiety activates the selenone through hydrogen bonding, creating a chiral environment that dictates the stereochemical outcome [1] [6].

Notably, the selenone’s superior reactivity over analogous sulfones was highlighted in γ,γ-disubstituted butenolide syntheses. While phenyl vinyl sulfone remained inert under standard conditions, (vinylselenonyl)benzene reacted efficiently with deconjugated butenolides to afford adducts with 94% ee [1]. This reactivity difference stems from the selenonyl group’s enhanced electron-withdrawing capacity, which lowers the LUMO energy of the Michael acceptor by approximately 1.2 eV compared to sulfones [3].

Oxa-Michael/Annulation Sequences for Oxygenated Heterocycles

The oxa-Michael/annulation cascade of (vinylselenonyl)benzene with water and nucleophiles provides direct access to oxygen-rich heterocycles. Under basic aqueous conditions, water undergoes oxa-Michael addition to the selenone, generating an intermediate that cyclizes to form epoxides or lactones depending on reaction parameters [1] [4]. For instance, Cs₂CO₃-mediated reactions with alkyl isocyanides yield oxazolidin-2-ones through a sequence involving seleninic acid-catalyzed isocyanide oxidation and subsequent carbamate cyclization [1].

In spirolactam syntheses, the selenonyl group facilitates a dual annulation process. Treatment of (vinylselenonyl)benzene with β-ketoesters and DBU induces consecutive Michael addition and intramolecular amidation, producing spirocyclic lactams with up to three contiguous stereocenters [4]. The selenone’s leaving group ability enables efficient ring closure, while its redox activity eliminates the need for external oxidants in these transformations [5].